molecular formula C19H21N5 B2650607 2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole CAS No. 2380071-37-2

2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole

Cat. No. B2650607
CAS RN: 2380071-37-2
M. Wt: 319.412
InChI Key: UTNXIPGFEYXWGU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may also involve discussing the efficiency, yield, and scalability of the synthesis process .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes identifying the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems would be studied. This could involve studying its interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and handling precautions .

Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-12-9-18(21-13(2)20-12)23-10-15(11-23)24-17-6-4-3-5-16(17)22-19(24)14-7-8-14/h3-6,9,14-15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNXIPGFEYXWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

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